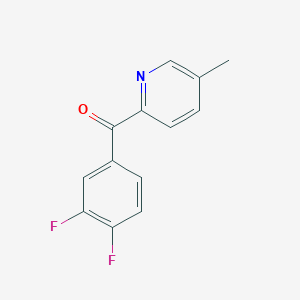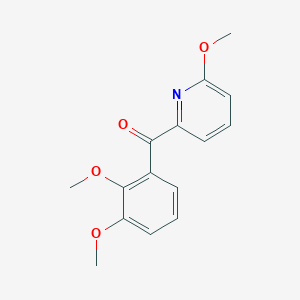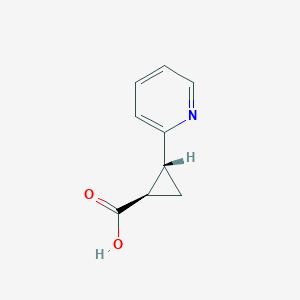
Ácido trans-2-(piridin-2-il)ciclopropanocarboxílico
Descripción general
Descripción
Trans-2-(Pyridin-2-yl)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
The exact mass of the compound trans-2-(Pyridin-2-yl)cyclopropanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality trans-2-(Pyridin-2-yl)cyclopropanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-2-(Pyridin-2-yl)cyclopropanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal: Síntesis de Agentes Anti-Fibróticos
En química medicinal, este compuesto se ha utilizado en la síntesis de nuevos derivados de pirimidina que exhiben actividad antifibrótica . Estos derivados han mostrado resultados prometedores contra la fibrosis, una condición caracterizada por cicatrices excesivas en los tejidos. La síntesis implica la creación de bibliotecas de compuestos heterocíclicos que luego se evalúan por sus actividades biológicas.
Farmacología: Desarrollo de Inhibidores de NAMPT
Farmacológicamente, los derivados del ácido trans-2-(piridin-2-il)ciclopropanocarboxílico se han identificado como potentes inhibidores de la Nicotinamida Fosforribosiltransferasa humana (NAMPT) . NAMPT es una enzima involucrada en la biosíntesis de nicotinamida adenina dinucleótido (NAD+), y su inhibición se está explorando para aplicaciones terapéuticas en el cáncer y los trastornos metabólicos.
Síntesis Química: Bloques de Construcción para Moléculas Complejas
En la síntesis química, este compuesto sirve como un bloque de construcción versátil para construir moléculas complejas con posibles actividades biológicas . Su estructura permite diversas modificaciones químicas, lo que permite la creación de una amplia gama de derivados con diversas propiedades farmacológicas.
Descubrimiento de Medicamentos: Identificación de Líderes Basada en Fragmentos
En el descubrimiento de medicamentos, los fragmentos derivados del ácido trans-2-(piridin-2-il)ciclopropanocarboxílico se han utilizado en estrategias de identificación de líderes basadas en fragmentos . Este enfoque ha llevado al descubrimiento de nuevos candidatos a fármacos con alta potencia y selectividad para sus proteínas diana.
Investigación de Actividad Biológica: Desarrollo de Fármacos Anti-Fibróticos
La investigación sobre la actividad biológica de los derivados de este compuesto ha mostrado un potencial significativo en el desarrollo de fármacos antifibróticos . Estos estudios se centran en evaluar la eficacia de los compuestos sintetizados en la inhibición de la expresión de colágeno y otros marcadores fibróticos.
Aplicaciones Clínicas: Posibles Usos Terapéuticos
Si bien las aplicaciones clínicas del ácido trans-2-(piridin-2-il)ciclopropanocarboxílico aún están bajo investigación, sus derivados se están estudiando por su potencial terapéutico en el tratamiento de diversas enfermedades, incluyendo la fibrosis y el cáncer . El papel del compuesto en la síntesis de moléculas biológicamente activas lo convierte en un activo valioso en la búsqueda continua de nuevos tratamientos.
Mecanismo De Acción
Target of Action
The primary target of trans-2-(Pyridin-2-yl)cyclopropanecarboxylic acid is the human nicotinamide phosphoribosyltransferase (NAMPT) enzyme . NAMPT plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD), a coenzyme involved in various biological processes including energy metabolism, DNA repair, and cell death.
Mode of Action
trans-2-(Pyridin-2-yl)cyclopropanecarboxylic acid interacts with the NAMPT enzyme, inhibiting its function . This inhibition disrupts the production of NAD, thereby affecting the cellular processes that rely on this coenzyme.
Biochemical Pathways
The inhibition of NAMPT by trans-2-(Pyridin-2-yl)cyclopropanecarboxylic acid affects the NAD salvage pathway . This pathway is responsible for the recycling of nicotinamide to NAD. Disruption of this pathway can lead to a decrease in cellular NAD levels, which can affect various downstream processes such as energy metabolism and DNA repair.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier These properties suggest that the compound may have good bioavailability
Result of Action
The inhibition of NAMPT by trans-2-(Pyridin-2-yl)cyclopropanecarboxylic acid leads to a decrease in cellular NAD levels . This can have various effects at the molecular and cellular level, including disruption of energy metabolism and impairment of DNA repair mechanisms. The exact effects can vary depending on the specific cell type and physiological context.
Propiedades
IUPAC Name |
(1R,2R)-2-pyridin-2-ylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)7-5-6(7)8-3-1-2-4-10-8/h1-4,6-7H,5H2,(H,11,12)/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZMEVZZAIRAHE-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731811-62-4 | |
| Record name | rac-(1R,2R)-2-(pyridin-2-yl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

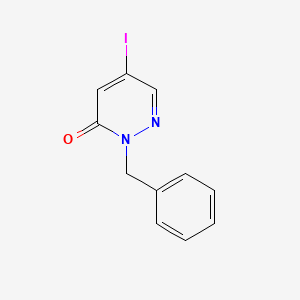
![2-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid hydrochloride](/img/structure/B1452822.png)
![4-[(Benzyloxy)methyl]benzene-1-carboximidamide hydrochloride](/img/structure/B1452823.png)
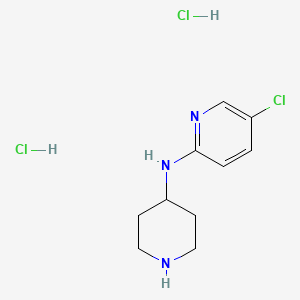
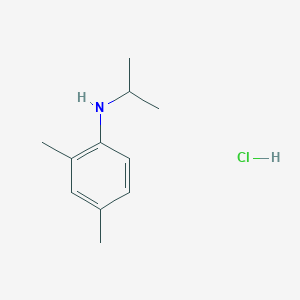
![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3,4-dimethylaniline](/img/structure/B1452830.png)
![Phenethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1452832.png)
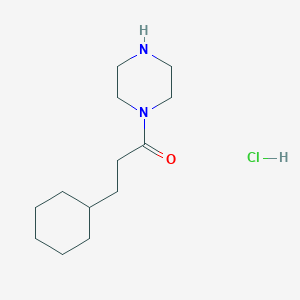
![1-[(dimethylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1452835.png)
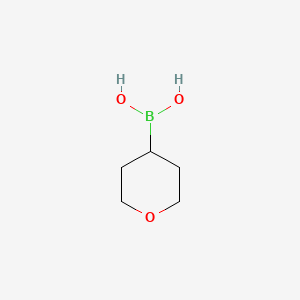
![2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1452837.png)

